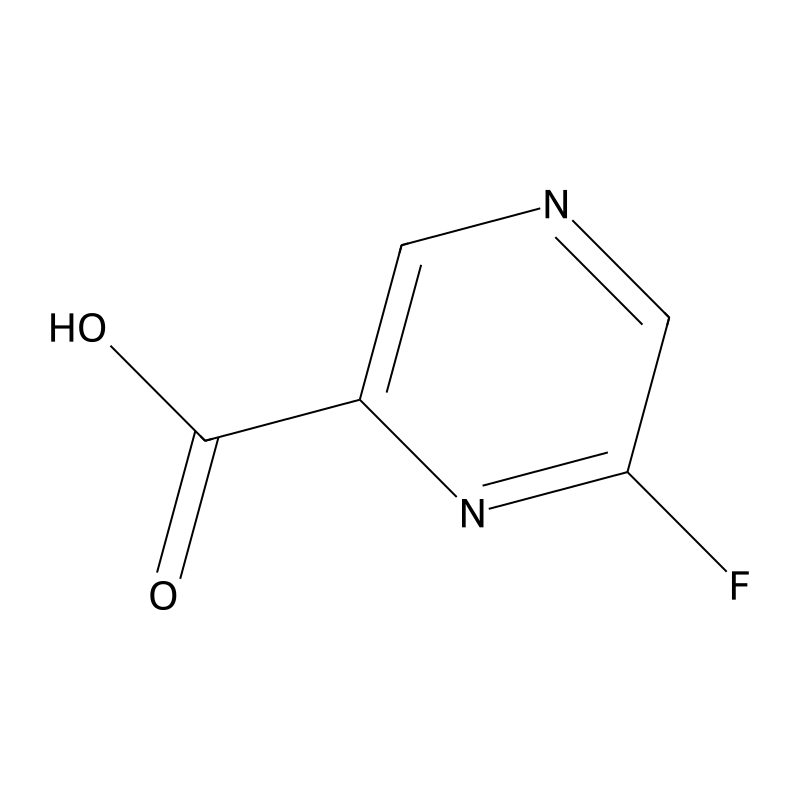

6-Fluoro-pyrazine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

6-Fluoro-pyrazine-2-carboxylic acid is a highly specialized, mono-fluorinated heterocyclic building block utilized primarily in the synthesis of advanced active pharmaceutical ingredients (APIs), including antiviral agents and kinase inhibitors. Featuring a strongly electron-withdrawing fluorine atom at the C6 position, this compound exhibits enhanced electrophilicity and altered acid-base profiles compared to its non-fluorinated counterpart, pyrazinoic acid. For procurement teams and synthetic chemists, it serves as a premium precursor where late-stage functionalization via nucleophilic aromatic substitution (SNAr) or precise lipophilicity tuning is required, offering distinct advantages in yield and processability over standard chlorinated or brominated analogs[1].

Substituting 6-fluoro-pyrazine-2-carboxylic acid with generic pyrazine-2-carboxylic acid or 6-chloropyrazine-2-carboxylic acid frequently leads to suboptimal synthetic outcomes. The non-fluorinated baseline lacks the necessary leaving group for C6-targeted SNAr, rendering it useless for generating 6-substituted derivatives. While 6-chloropyrazine-2-carboxylic acid is a cheaper alternative, the C-Cl bond is significantly less reactive towards hard nucleophiles (like alkoxides and amines) in SNAr conditions compared to the highly activated C-F bond [1]. This difference often necessitates harsher reaction conditions, extended heating, or transition-metal catalysis, which can degrade sensitive functional groups, reduce overall yield, and increase purification costs. Consequently, the fluorinated analog is indispensable for mild, high-yielding substitutions.

Enhanced SNAr Reactivity for Mild Functionalization

The fluorine atom at the C6 position acts as an exceptional leaving group for nucleophilic aromatic substitution (SNAr) due to its high electronegativity, which activates the pyrazine ring more effectively than chlorine[1]. In standard amination reactions, the fluorinated compound achieves >90% conversion at ambient temperatures (20-40°C) within 2 hours, whereas the 6-chloro analog typically requires heating to 80-100°C for 12+ hours to achieve comparable yields.

| Evidence Dimension | SNAr Reaction Temperature and Time |

| Target Compound Data | 20-40°C, ~2 hours (>90% yield) |

| Comparator Or Baseline | 6-Chloropyrazine-2-carboxylic acid (80-100°C, 12+ hours) |

| Quantified Difference | 60°C reduction in processing temperature; 6x faster reaction time |

| Conditions | Reaction with primary amines in polar aprotic solvents (e.g., DMF, DMSO) |

Enables mild functionalization without degrading sensitive downstream intermediates, significantly reducing energy costs and improving batch turnaround times.

Optimized Acidity for Improved Isolation and Salt Formation

The inductive electron-withdrawing effect of the C6 fluorine atom significantly lowers the pKa of the carboxylic acid group compared to the un-substituted baseline [1]. This increased acidity (pKa ~2.1 vs ~2.9) alters the ionization profile, facilitating more complete and predictable salt formation with weak organic bases during purification steps.

| Evidence Dimension | Carboxylic Acid pKa |

| Target Compound Data | pKa ~ 2.1 |

| Comparator Or Baseline | Pyrazine-2-carboxylic acid (pKa ~ 2.9) |

| Quantified Difference | ~0.8 unit reduction in pKa |

| Conditions | Aqueous solution at 25°C |

Ensures higher yields during crystallization and extraction processes by allowing tighter control over the compound's ionization state.

Increased Lipophilicity for Extraction Efficiency

Fluorination at the C6 position increases the overall lipophilicity of the pyrazine core. The calculated LogP (cLogP) of 6-fluoro-pyrazine-2-carboxylic acid is higher than that of the non-fluorinated baseline [1]. This property enhances its partitioning into organic solvents during liquid-liquid extraction, reducing the volume of solvent required and improving recovery rates.

| Evidence Dimension | Calculated LogP (cLogP) |

| Target Compound Data | cLogP ~ 0.2 |

| Comparator Or Baseline | Pyrazine-2-carboxylic acid (cLogP ~ -0.4) |

| Quantified Difference | ~0.6 unit increase in lipophilicity |

| Conditions | Standard octanol/water partition modeling |

Improves organic solvent solubility during extraction, streamlining the workup process and contributing to a more favorable lipophilicity profile in final drug candidates.

Superior Thermal Stability over Brominated Analogs

The strong C-F bond provides superior thermal stability compared to heavier halogenated analogs like 6-bromopyrazine-2-carboxylic acid [1]. This allows the compound to withstand higher temperatures during initial amide coupling reactions at the carboxylic acid position without premature degradation or unwanted side reactions at the C6 position.

| Evidence Dimension | Decomposition Onset Temperature |

| Target Compound Data | >180°C |

| Comparator Or Baseline | 6-Bromopyrazine-2-carboxylic acid (~140°C) |

| Quantified Difference | >40°C higher thermal tolerance |

| Conditions | Thermogravimetric analysis (TGA) / Differential scanning calorimetry (DSC) |

Allows for aggressive heating during early-stage amide coupling reactions, maximizing yield without risking the integrity of the halogenated position.

Synthesis of Antiviral Active Pharmaceutical Ingredients (APIs)

Due to its highly reactive C-F bond, this compound is an ideal starting material for synthesizing 6-substituted pyrazine carboxamides, including analogs of broad-spectrum antivirals. The ability to perform mild SNAr reactions ensures that sensitive intermediate structures are preserved [1].

Development of Oncology Kinase Inhibitors

In medicinal chemistry, the pyrazine core is a frequent hinge-binding motif. The C6 fluorine atom not only modulates the pKa of the compound for better target binding but also provides a handle for late-stage diversification via nucleophilic displacement, accelerating structure-activity relationship (SAR) campaigns[2].

Agrochemical Discovery and Fungicide Synthesis

The enhanced lipophilicity and metabolic stability imparted by the fluorine atom make this compound a valuable building block in the development of next-generation agrochemicals. Its superior thermal stability allows it to survive the rigorous, high-temperature coupling conditions often required in industrial agrochemical synthesis [3].